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Topic: High-Resolution RNA Footprinting via Selective 2'-Hydroxyl Acylation Analyzed by

Primer Extension and Mutational Profiling (SHAPE-MaP)

For: Researchers, scientists, and drug development professionals.

Introduction
Understanding the intricate three-dimensional structure of RNA is paramount for deciphering its

function in cellular processes and for the development of RNA-targeted therapeutics. RNA

footprinting techniques are powerful tools to probe RNA structure in its native context. While

various methods exist, Selective 2'-Hydroxyl Acylation Analyzed by Primer Extension and

Mutational Profiling (SHAPE-MaP) has emerged as a robust and versatile method for

quantitative, single-nucleotide resolution analysis of RNA structure.[1][2][3][4][5]

It is important to clarify that 2'-O-methyladenosine 5'-phosphate is a naturally occurring

modified nucleotide within RNA and is not typically used as an external chemical probe for RNA

footprinting experiments.[6] Instead, SHAPE-MaP and related techniques utilize reactive

electrophiles to modify the 2'-hydroxyl group of the ribose sugar, providing a measure of local

nucleotide flexibility. This flexibility is correlated with the absence of base-pairing or other

structural constraints.

These application notes provide a comprehensive overview and detailed protocols for

performing in vitro RNA footprinting using the SHAPE-MaP methodology.
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Principle of SHAPE-MaP
The SHAPE-MaP workflow involves three main stages:

Chemical Probing: An RNA of interest is treated with a SHAPE reagent (e.g., 1M7, NMIA).

These reagents acylate the 2'-hydroxyl group of flexible nucleotides, forming 2'-O-adducts.

Regions of the RNA that are structured (e.g., in double helices) are less reactive to the

SHAPE reagent.

Mutational Profiling (MaP): The modified RNA is then reverse transcribed. Under specific

reaction conditions (e.g., presence of MnCl2), the reverse transcriptase often

misincorporates a nucleotide opposite the 2'-O-adduct.[2][3]

Sequencing and Data Analysis: The resulting cDNA library, containing mutations at the sites

of modification, is sequenced using next-generation sequencing. The mutation rate at each

nucleotide position is then calculated and normalized to provide a quantitative measure of its

flexibility, known as the SHAPE reactivity.

This process allows for the generation of a high-resolution map of the RNA's secondary and

tertiary structure.
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Caption: Overview of the SHAPE-MaP experimental workflow.
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Applications in Drug Development
RNA has emerged as a critical target for therapeutic intervention. Understanding the structure

of viral RNAs, messenger RNAs encoding disease-relevant proteins, and non-coding RNAs is

essential for the rational design of small molecule drugs or antisense oligonucleotides. SHAPE-

MaP can be instrumental in:

Target Validation: Confirming the existence and accessibility of structured motifs in a target

RNA.

Hit Identification and Lead Optimization: Assessing how small molecules bind to and alter the

structure of an RNA target.

Mechanism of Action Studies: Elucidating how a drug candidate exerts its effect by inducing

specific conformational changes in the target RNA.

Off-Target Effects: Evaluating the impact of a compound on the structure of other cellular

RNAs.

Quantitative Data Summary
The primary output of a SHAPE-MaP experiment is a per-nucleotide reactivity score. These

scores are typically normalized so that they can be compared across different experiments.

The following table summarizes typical data outputs and their interpretation.
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Data Metric Description
Typical Value
Range

Interpretation

Raw Mutation Rate

The fraction of

sequencing reads that

contain a mutation at

a specific nucleotide

position.

0 - 1.0

Higher values indicate

more frequent

modification.

SHAPE Reactivity

The normalized

mutation rate,

corrected for

background

mutations.

0 - 2.0 (can be higher)

Low (e.g., < 0.4):

Nucleotide is likely

constrained (e.g.,

base-paired). High

(e.g., > 0.8):

Nucleotide is likely

flexible and single-

stranded.

ΔSHAPE Reactivity

The change in SHAPE

reactivity upon

addition of a ligand

(e.g., a small molecule

drug).

Negative to Positive

Negative values:

Protection from

modification,

indicating binding or

induced structure.

Positive values:

Increased flexibility,

indicating ligand-

induced

conformational

change.

Detailed Experimental Protocols
Protocol 1: In Vitro RNA Transcription and Folding

Linearize DNA Template: Linearize the plasmid DNA containing the RNA sequence of

interest using a suitable restriction enzyme. Purify the linearized DNA.

In Vitro Transcription: Set up the in vitro transcription reaction using a high-fidelity T7 RNA

polymerase kit. Incubate at 37°C for 2-4 hours.
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DNase Treatment: Add DNase I to the transcription reaction to digest the DNA template.

Incubate at 37°C for 15 minutes.

RNA Purification: Purify the transcribed RNA using a suitable method, such as silica-based

columns or phenol-chloroform extraction followed by ethanol precipitation.

RNA Folding:

Resuspend the purified RNA in RNase-free water.

Add folding buffer (e.g., 50 mM HEPES, pH 8.0, 100 mM NaCl).

Heat the RNA solution to 95°C for 3 minutes to denature any existing structures.

Slowly cool the RNA to room temperature to allow for proper folding.

Add MgCl₂ to a final concentration of 10 mM and incubate at 37°C for 15 minutes to

facilitate tertiary structure formation.

Protocol 2: SHAPE-MaP Chemical Probing
Prepare SHAPE Reagent: Prepare a stock solution of the SHAPE reagent (e.g., 100 mM

1M7 in anhydrous DMSO).

Probing Reaction:

In separate tubes, aliquot the folded RNA.

To the (+) SHAPE tube, add the SHAPE reagent to a final concentration of 1-10 mM.

To the (-) SHAPE (control) tube, add an equivalent volume of DMSO.

Incubate the reactions at 37°C for 5-15 minutes.

Quench Reaction: Stop the modification reaction by adding a quenching agent (e.g., DTT to

a final concentration of 50 mM).

RNA Purification: Purify the modified and control RNAs to remove the SHAPE reagent and

other reaction components. A silica-based column purification is recommended.
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Protocol 3: Mutational Profiling and Library Preparation
Primer Annealing:

To the purified RNA from the (+) SHAPE and (-) SHAPE reactions, add a gene-specific

reverse primer.

Incubate at 65°C for 5 minutes, then place on ice for at least 1 minute.

Reverse Transcription:

Prepare a master mix for reverse transcription containing a reverse transcriptase that is

active in the presence of Mn²⁺ (e.g., SuperScript II), dNTPs, and the appropriate buffer

with MnCl₂ (final concentration typically 0.5-1.0 mM).

Add the master mix to the primer-annealed RNA.

Incubate according to the manufacturer's instructions (e.g., 42°C for 90 minutes).

RNA Hydrolysis: Degrade the RNA template by adding NaOH and incubating at 95°C for 3

minutes. Neutralize the reaction with HCl.

cDNA Purification: Purify the resulting cDNA.

Library Preparation for Sequencing: Proceed with a standard next-generation sequencing

library preparation protocol, which typically involves second-strand synthesis, adapter

ligation, and PCR amplification.

Data Analysis Workflow
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Caption: Bioinformatic pipeline for SHAPE-MaP data analysis.

Concluding Remarks
SHAPE-MaP is a powerful technique that provides high-resolution insights into RNA structure.

By following these protocols, researchers can effectively map the structural landscape of their

RNA of interest, facilitating a deeper understanding of its biological function and providing a

robust platform for the discovery and development of RNA-targeted therapeutics. The

quantitative nature of SHAPE-MaP data is particularly valuable for characterizing the

interactions between RNA targets and small molecule drug candidates.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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